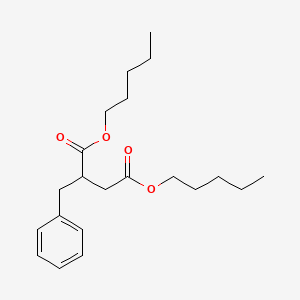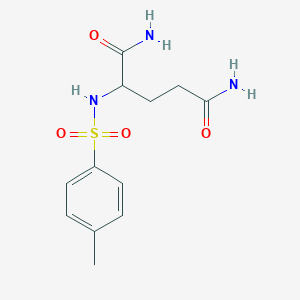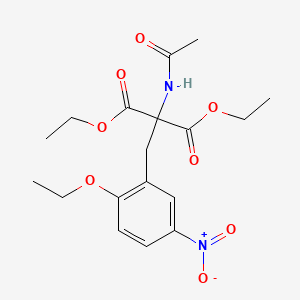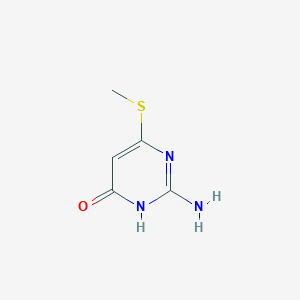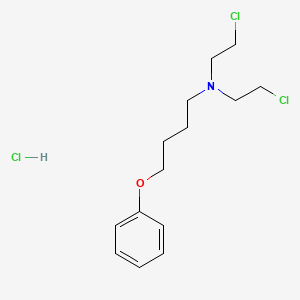![molecular formula C12H16O B14726284 3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol CAS No. 6329-00-6](/img/structure/B14726284.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[221]hept-5-en-2-yl)pent-1-yn-3-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps include functional group transformations to introduce the alkyne and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: Functional groups can be substituted at different positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the alkyne group can yield an alkene or alkane.
Scientific Research Applications
3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its potential use in materials science includes the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The alkyne and hydroxyl groups can participate in various chemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Shares the bicyclic structure but differs in functional groups.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar bicyclic core with different substituents.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Another bicyclic compound with different functional groups.
Uniqueness
3-(Bicyclo[221]hept-5-en-2-yl)pent-1-yn-3-ol is unique due to the combination of its bicyclic structure with an alkyne and hydroxyl group
Properties
CAS No. |
6329-00-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enyl)pent-1-yn-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(13,4-2)11-8-9-5-6-10(11)7-9/h1,5-6,9-11,13H,4,7-8H2,2H3 |
InChI Key |
XFVFCOBBHGSMML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)(C1CC2CC1C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

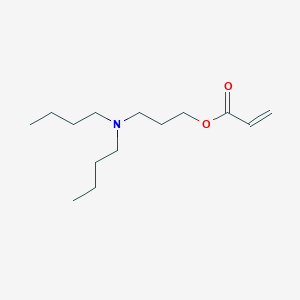
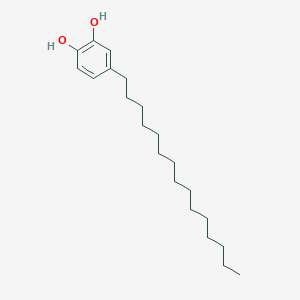
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
